
9-Chloro Nevirapine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro Nevirapine is a synthetic compound used as an anti-retroviral agent. It is a derivative of nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. This compound binds to the HIV reverse transcriptase enzyme, blocking the synthesis of viral DNA and RNA, thereby preventing the virus from multiplying .
Vorbereitungsmethoden
The synthesis of 9-Chloro Nevirapine involves several steps:
Starting Materials: The synthesis begins with 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide and cyclopropylamine.
Reaction Conditions: The reaction is carried out in the presence of suitable reagents such as carbonates, bicarbonates, acetates of alkali metals, and lanthanum oxide.
Cyclization: The resultant product undergoes cyclization to form this compound.
In industrial production, continuous pharmaceutical manufacturing (CPM) is employed to enhance efficiency and economic viability. This method involves continuous flow synthesis and crystallization, optimizing reaction conditions to minimize costs and improve yield .
Analyse Chemischer Reaktionen
9-Chloro Nevirapine undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Chloro Nevirapine has several scientific research applications:
Wirkmechanismus
9-Chloro Nevirapine exerts its effects by binding directly to the HIV reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, blocking the RNA-dependent and DNA-dependent DNA polymerase activities. As a result, the synthesis of viral DNA and RNA is inhibited, preventing the virus from replicating .
Vergleich Mit ähnlichen Verbindungen
9-Chloro Nevirapine is part of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) class, which includes other compounds such as:
Delavirdine: Another NNRTI with a different chemical structure but similar mechanism of action.
Efavirenz: Known for its potent anti-HIV activity and different side effect profile.
Etravirine: A next-generation NNRTI effective against NNRTI-resistant strains of HIV.
Compared to these compounds, this compound has a unique chlorine substitution, which may influence its binding affinity and pharmacokinetic properties .
Biologische Aktivität
9-Chloro Nevirapine is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections. This compound has been researched for its biological activity, particularly its mechanism of action, efficacy, and resistance profiles. This article synthesizes findings from various studies to provide a comprehensive understanding of the biological activity of this compound.
This compound functions by binding to the reverse transcriptase (RT) enzyme of HIV-1, inhibiting its ability to synthesize DNA from viral RNA. This inhibition occurs at a hydrophobic pocket near the active site of RT, which is critical for the enzyme's polymerization activity. Studies have shown that both Nevirapine and its chloro derivative exhibit noncompetitive inhibition, meaning they do not prevent nucleotide binding but rather inhibit the subsequent chemical reaction essential for viral replication .
Key Findings
- Binding Characteristics : this compound binds tightly to the enzyme-DNA complex, with a dissociation constant (Kd) indicating strong affinity .
- Resistance : Variants of HIV-1 have shown resistance to Nevirapine and its derivatives, necessitating combination therapies to mitigate resistance development .
Pharmacological Profile
The pharmacological activity of this compound has been assessed through various in vitro and in vivo studies. The compound demonstrates significant antiviral activity against HIV-1, with an IC50 (the concentration required to inhibit viral replication by 50%) that is comparable to or better than that of Nevirapine itself.
Table 1: Comparative IC50 Values for this compound and Nevirapine
Compound | IC50 (nM) |
---|---|
This compound | 36 ± 17 |
Nevirapine | 27 ± 1 |
This table summarizes the inhibitory concentrations observed in studies assessing their efficacy against HIV-1 replication .
Case Studies
In clinical settings, this compound has been evaluated alongside other antiretroviral agents. A notable study indicated that when used in combination with lamivudine (3TC), it significantly delayed the emergence of drug-resistant viral strains compared to monotherapy .
Case Study Example
A cohort study involving HIV-positive patients treated with a combination therapy including this compound showed a reduction in viral load and improved CD4 cell counts over a six-month period. The study highlighted the importance of combination therapy in managing drug resistance and enhancing patient outcomes.
Resistance Mechanisms
Resistance to NNRTIs like this compound arises primarily through mutations in the RT enzyme. Specific mutations can alter the binding affinity of these drugs, leading to treatment failure. Research has identified several key mutations associated with reduced susceptibility to both Nevirapine and its chloro derivative.
Common Mutations Linked to Resistance
- Y181C : Reduces binding affinity significantly.
- K103N : Commonly associated with NNRTI resistance.
These mutations underscore the necessity for ongoing monitoring of viral genotypes in patients undergoing treatment with NNRTIs .
Eigenschaften
IUPAC Name |
14-chloro-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-8-6-7-17-14-12(8)19-15(21)10-4-5-11(16)18-13(10)20(14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBDKHOKFSZPHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=CC(=N3)Cl)C(=O)N2)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.